molecular formula C14H12O5P B1513008 Lead benzoate monohydrate CAS No. 6080-57-5

Lead benzoate monohydrate

Cat. No.: B1513008
CAS No.: 6080-57-5
M. Wt: 467 g/mol
InChI Key: QEKMGKLMDZLCKT-UHFFFAOYSA-L
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Description

Lead benzoate monohydrate is an inorganic salt with the chemical formula C14H12O5Pb·H2O. It is a white crystalline powder that is soluble in water and has various applications in different fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Lead benzoate monohydrate can be synthesized by reacting lead(II) oxide or lead(II) carbonate with benzoic acid in the presence of water. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the monohydrate form.

Industrial Production Methods: In an industrial setting, this compound is produced through a continuous process involving the reaction of lead(II) salts with benzoic acid in large reactors. The product is then purified and crystallized to obtain the monohydrate form.

Chemical Reactions Analysis

Types of Reactions: Lead benzoate monohydrate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or nitric acid.

  • Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

  • Substitution: Substitution reactions involve replacing the lead atom with another metal or non-metal.

Major Products Formed:

  • Oxidation: Lead dioxide and benzoic acid derivatives.

  • Reduction: Lead metal and benzoic acid derivatives.

  • Substitution: Other metal benzoates or non-metal benzoates.

Scientific Research Applications

Lead benzoate monohydrate has several scientific research applications:

  • Chemistry: It is used as a corrosion inhibitor in steel and other metals.

  • Biology: It has been studied for its potential antimicrobial properties.

  • Medicine: Research is ongoing to explore its use in medical imaging and drug delivery systems.

  • Industry: It is used in the production of pigments, coatings, and other industrial applications.

Mechanism of Action

The mechanism by which lead benzoate monohydrate exerts its effects involves its interaction with metal surfaces, forming a protective layer that prevents corrosion. In biological systems, it may interact with microbial cell membranes, disrupting their function.

Molecular Targets and Pathways Involved:

  • Corrosion Inhibition: The compound forms a complex with metal ions, creating a barrier against oxidation.

  • Antimicrobial Activity: It may target microbial cell membranes, leading to cell lysis.

Comparison with Similar Compounds

  • Lead acetate

  • Lead nitrate

  • Lead carbonate

  • Lead(II) oxide

Properties

IUPAC Name

lead(2+);dibenzoate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H6O2.H2O.Pb/c2*8-7(9)6-4-2-1-3-5-6;;/h2*1-5H,(H,8,9);1H2;/q;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKMGKLMDZLCKT-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].O.[Pb+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O5Pb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101099801
Record name Benzoic acid lead(2+) salt hydrate (2:1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101099801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

467 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6080-57-5
Record name Lead benzoate monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006080575
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid lead(2+) salt hydrate (2:1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101099801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEAD BENZOATE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8C6RPE8Q9R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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